

comprehensive literature review on fenhexamid fungicide

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Fenhexamid is a broad-spectrum, protective fungicide belonging to the chemical class of hydroxyanilides.[1] It is primarily used to control gray mold (Botrytis cinerea) and other fungal pathogens on a variety of crops, including grapes, berries, and ornamental plants.[2][3] This technical guide provides a comprehensive overview of **fenhexamid**, including its mechanism of action, chemical properties, synthesis, metabolic pathways, toxicology, and resistance mechanisms.

Chemical Properties and Synthesis

Fenhexamid is chemically known as N-(2,3-dichloro-4-hydroxyphenyl)-1-methylcyclohexanecarboxamide.[4] Its chemical structure is characterized by a dichlorinated hydroxyphenyl group linked to a methylcyclohexanecarboxamide moiety.[4] The key physicochemical properties of **fenhexamid** are summarized in Table 1.

Table 1: Physicochemical Properties of Fenhexamid



Property	Value	Reference	
Chemical Formula	C14H17Cl2NO2 [5]		
Molecular Weight	302.2 g/mol	[2][5]	
CAS Number	126833-17-8	[4][5]	
Melting Point	153 °C	[2][5]	
Boiling Point	320 °C	[2]	
Vapor Pressure	3 x 10 ⁻⁹ mm Hg at 20 °C	[2]	
Log Kow (Octanol-Water Partition Coefficient)	3.51	[2]	
Water Solubility	Moderately soluble	ately soluble [3]	
Stability	Stable to hydrolysis at pH 5, 7, and 9 (25 °C) for 30 days. Stable at room temperature for 52 weeks.	o°C) for 30 days. room temperature for [2]	

Synthesis:

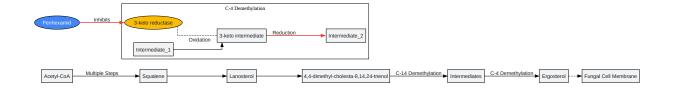
The commercial synthesis of **fenhexamid** involves a multi-step chemical process.[3] The key reaction is the formation of an amide bond between 2,3-dichloro-4-hydroxyaniline and 1-methylcyclohexanoyl chloride in ethyl acetate.[3] Triethylamine is used to neutralize the hydrochloric acid formed during the reaction.[3] The mixture is heated to reflux for approximately two hours, after which the product is isolated by cooling and filtration.[3]

Mechanism of Action

Fenhexamid is a sterol biosynthesis inhibitor (SBI) that belongs to the Group 17 fungicides as classified by the Fungicide Resistance Action Committee (FRAC).[6] Its mode of action is unique among SBI fungicides.[6] **Fenhexamid** specifically inhibits the 3-keto reductase enzyme, which is involved in the C-4 demethylation step of ergosterol biosynthesis.[6][7][8] Ergosterol is a vital component of fungal cell membranes, and its disruption leads to impaired



membrane integrity, inhibiting fungal growth and development.[7] This inhibition prevents the elongation of germ tubes and mycelial growth of susceptible fungi.[2][6]



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Caption: Mechanism of action of **fenhexamid** in the ergosterol biosynthesis pathway.

Metabolism

The metabolic fate of **fenhexamid** has been studied in both plants and animals. Generally, the parent compound is the major component of the residue.

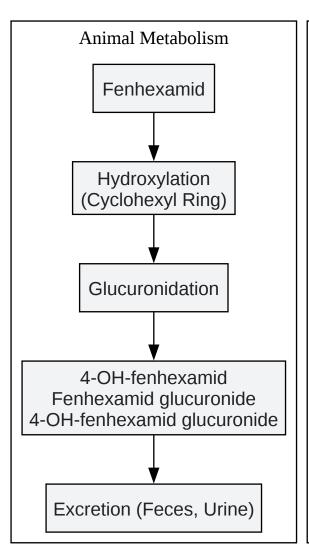
Animal Metabolism:

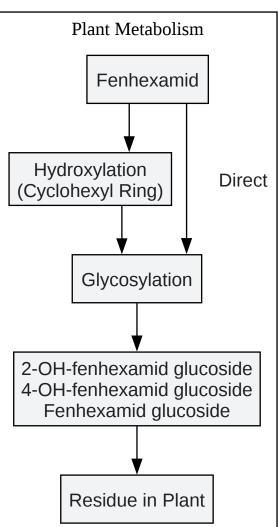
In rats and lactating goats, **fenhexamid** is rapidly absorbed and excreted, primarily in the feces. The metabolism is not extensive, and the parent compound is the main component found in excreta and tissues. The primary metabolic pathway involves hydroxylation of the cyclohexyl ring at the 2-, 3-, and 4-positions, followed by conjugation with glucuronic acid. The major metabolites identified are 4-OH-**fenhexamid**, **fenhexamid** glucuronide, and 4-OH-**fenhexamid** glucuronide. There is no evidence of accumulation in tissues upon repeated administration.

Plant Metabolism:



In plants, the degradation of **fenhexamid** is also limited. The parent compound constitutes over 80% of the total residue. The metabolic pathways are similar to those in animals and involve hydroxylation of the cyclohexyl ring (at the 2- and 4-positions) followed by conjugation with glucose, or direct glucosylation of the phenolic hydroxyl group of the parent molecule. **Fenhexamid** is not significantly translocated from leaves to fruit.





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Caption: Metabolic pathways of **fenhexamid** in animals and plants.

Toxicology



The toxicological profile of **fenhexamid** has been extensively evaluated. It exhibits low acute toxicity.

Table 2: Toxicological Data for Fenhexamid

Endpoint	Value	Species	Reference
Acute Oral LD50	> 2500 mg/kg bw	Rat	
Acute Dermal LD50	> 4000 mg/kg bw	Rat	
Skin Irritation	Not an irritant	Rabbit	
Eye Irritation	Not an irritant	Rabbit	
Skin Sensitization	Not a sensitizer	Guinea pig	
Genotoxicity	Not genotoxic in a range of in vitro and in vivo assays	-	[2]
Neurotoxicity	No evidence of acute neurotoxicity	Rat	
Developmental Toxicity	Not teratogenic up to 1000 mg/kg/day	Rabbit	[2]
Acceptable Daily Intake (ADI)	0.2 mg/kg bw/day	-	

Fenhexamid is not considered to be genotoxic, neurotoxic, or a developmental toxicant at doses that are not maternally toxic.[2] The Acceptable Daily Intake (ADI) for humans is established at 0.2 mg/kg body weight per day, based on a No-Observable-Effect-Level (NOEL) from a one-year chronic dog study and a 100-fold safety factor.

Resistance Mechanisms

Resistance to **fenhexamid** in Botrytis cinerea has been reported and is a concern for its long-term efficacy.[9] Several resistance phenotypes have been identified, with the most significant being those with modifications to the target site.

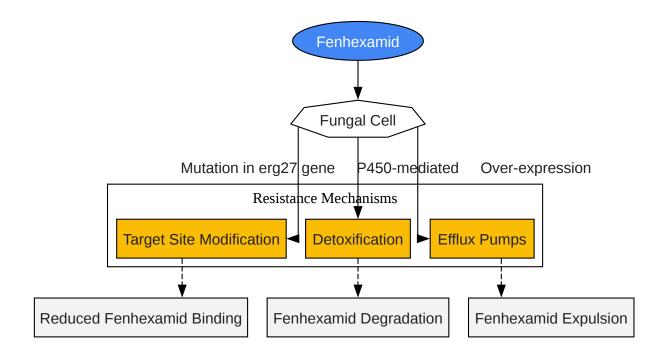
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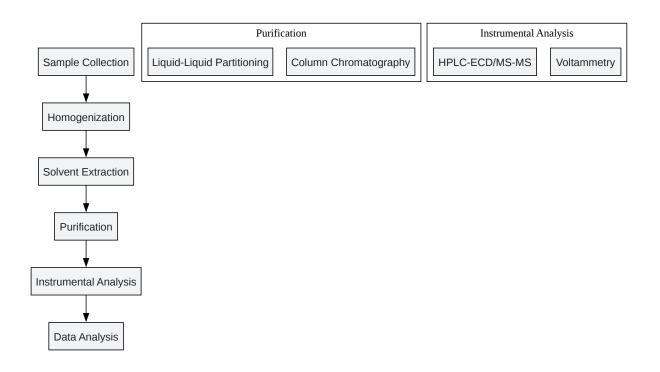


- Target Site Modification: Point mutations in the erg27 gene, which encodes the 3-keto reductase enzyme, are the primary mechanism of resistance.[9][10] These mutations lead to a reduced affinity of **fenhexamid** for its target enzyme.[10][11] Different amino acid substitutions at various codons of the erg27 gene have been associated with varying levels of resistance.[9]
- Detoxification: Some resistant phenotypes may involve P450-mediated detoxification of fenhexamid.[8]
- Efflux Pumps: Over-production of ATP-binding cassette (ABC) transporters can lead to multidrug resistance, which may include reduced sensitivity to **fenhexamid**.[8]









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